An In-depth Technical Guide to 2-(aminomethyl)-N-methylpyridin-3-amine
An In-depth Technical Guide to 2-(aminomethyl)-N-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(aminomethyl)-N-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The presence of multiple nitrogen-containing functional groups—a primary aminomethyl group, a secondary N-methylamino group, and the pyridine ring itself—imparts a unique combination of basicity, hydrogen bonding capability, and coordination potential. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications, drawing upon data from closely related analogues to offer a thorough theoretical framework for researchers.
Physicochemical Properties
Direct experimental data for 2-(aminomethyl)-N-methylpyridin-3-amine is limited. The following table summarizes its basic identifiers and includes predicted properties based on computational models and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1500327-61-6 | |
| Molecular Formula | C₇H₁₁N₃ | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | Inferred from similar compounds like 2-(aminomethyl)pyridine[1] |
| Boiling Point | Predicted: >200 °C | Inferred from analogues like 2-(methylamino)pyridine (200-201 °C) |
| Melting Point | Predicted: Not readily available; may be a low-melting solid or liquid at room temperature | Inferred from analogues like 2-(methylamino)pyridine (15 °C) |
| Solubility | Predicted: Soluble in water and polar organic solvents | Based on the presence of multiple amine functional groups[1] |
| pKa | Predicted: Multiple pKa values due to the three basic nitrogen atoms | General knowledge of pyridine and amine basicity |
| InChI | 1S/C7H11N3/c1-9-6-3-2-4-10-7(6)5-8/h2-4,9H,5,8H2,1H3 | |
| InChIKey | QLXOYTJNYDKVCJ-UHFFFAOYSA-N | |
| SMILES | CNC1=CC=CN=C1CN |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could commence from a suitably substituted pyridine precursor, such as 3-amino-2-cyanopyridine. The synthesis could proceed via a multi-step process involving reduction of the nitrile and subsequent N-methylation.
Experimental Protocol (Hypothetical):
-
Reduction of 3-Amino-2-cyanopyridine: 3-Amino-2-cyanopyridine would be reduced to 3-amino-2-(aminomethyl)pyridine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney nickel.
-
Selective N-methylation: The resulting diamine presents a challenge for selective methylation. A common strategy to achieve mono-N-methylation is through formylation followed by reduction. The primary amino group of the aminomethyl substituent is generally more nucleophilic than the aromatic amino group, allowing for a degree of selective formylation at this position under controlled conditions.
-
Reduction of the Formamide: The resulting formamide can then be reduced to the N-methyl amine using a reducing agent such as LiAlH4.
-
Purification: Purification at each step would likely involve extraction and column chromatography on silica gel.
Alternative strategies could involve the use of protecting groups to differentiate the two amino functionalities before methylation. Another approach could be the direct amination of a pre-functionalized pyridine ring. For instance, methods for the synthesis of 2-aminopyridines from pyridine N-oxides have been developed and could potentially be adapted.[2][3][4]
Spectral Characterization (Predicted)
The following are predicted spectral characteristics based on the structure of 2-(aminomethyl)-N-methylpyridin-3-amine.
¹H NMR Spectroscopy
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring.
-
Methylene Protons (-CH₂-): A singlet or a multiplet (if coupled to the NH of the primary amine) in the range of δ 3.5-4.5 ppm.
-
Methyl Protons (-CH₃): A singlet around δ 2.5-3.0 ppm.
-
Amine Protons (-NH₂ and -NH-): Broad singlets that are exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
-
Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm).
-
Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.
-
Methyl Carbon (-CH₃): A signal in the range of δ 30-40 ppm.
IR Spectroscopy
-
N-H Stretching: Primary amine will show two bands in the 3300-3500 cm⁻¹ region, while the secondary amine will show one band in the same region.[5]
-
C-H Stretching: Aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
N-H Bending: A band around 1600 cm⁻¹ is expected for the primary amine.
-
C=C and C=N Stretching (Pyridine Ring): Bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: Bands in the 1250-1350 cm⁻¹ region for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amines.[5]
Mass Spectrometry
-
Molecular Ion (M⁺): A peak at m/z = 137.
-
Fragmentation: Expect fragmentation patterns characteristic of pyridines and amines, such as the loss of the aminomethyl group or the methyl group. A significant fragment would likely be observed from the cleavage of the C-C bond between the pyridine ring and the aminomethyl group.
Reactivity and Stability
The reactivity of 2-(aminomethyl)-N-methylpyridin-3-amine is dictated by its functional groups.
-
Basicity: All three nitrogen atoms are basic and can be protonated by acids to form salts. The aliphatic amines are expected to be more basic than the pyridine nitrogen.
-
Nucleophilicity: The primary and secondary amino groups are nucleophilic and can react with electrophiles such as acyl chlorides and alkyl halides.
-
Coordination Chemistry: The molecule can act as a multidentate ligand, coordinating with metal ions through its nitrogen atoms. The 2-(aminomethyl)pyridine moiety is a well-known chelating agent.[1]
-
Stability: Aminopyridines are generally stable compounds under normal conditions.[6][7] However, they may be sensitive to light and air over long periods and should be stored in a cool, dark, and well-ventilated place.[6][7]
Potential Applications
While specific applications for 2-(aminomethyl)-N-methylpyridin-3-amine have not been extensively reported, the broader class of substituted aminopyridines has shown significant promise in several areas of drug discovery.
-
Enzyme Inhibition: Substituted aminopyridines have been investigated as potent and selective inhibitors of enzymes such as phosphodiesterase-4 (PDE4), which are targets for anti-inflammatory drugs.
-
Antimicrobial Activity: Pyridine derivatives are known to exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[8]
-
Central Nervous System (CNS) Activity: The aminopyridine scaffold is present in drugs that target the CNS. For example, 4-aminopyridine is used to treat certain symptoms of multiple sclerosis.
-
Antiprotozoal Agents: Aminopyridine-containing compounds have been explored as potential treatments for neglected tropical diseases caused by protozoa.
Safety and Handling
No specific toxicity data for 2-(aminomethyl)-N-methylpyridin-3-amine is available. However, based on the toxicology of related aminopyridines, the following precautions are recommended.
-
Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[9] They can cause irritation to the skin, eyes, and respiratory tract.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9]
Conclusion
2-(aminomethyl)-N-methylpyridin-3-amine is a molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. While experimental data on this specific compound is sparse, this guide provides a robust theoretical framework based on the known properties of related compounds. Researchers working with this molecule should proceed with the understanding that many of its properties are predicted and should be confirmed experimentally. The potential for this compound to serve as a scaffold for the development of novel therapeutics warrants further exploration of its synthesis, characterization, and biological activity.
References
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62.
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SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]
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PubMed. A general and mild preparation of 2-aminopyridines. [Link]
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MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
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Morressier. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. [Link]
-
PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
UCLA Chemistry. IR: amines. [Link]
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